molecular formula C10H11NO B14263382 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole CAS No. 161748-62-5

1-[2-(Furan-2-yl)ethyl]-1H-pyrrole

Cat. No.: B14263382
CAS No.: 161748-62-5
M. Wt: 161.20 g/mol
InChI Key: BIGBGRCBSUCSLZ-UHFFFAOYSA-N
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Description

1-[2-(Furan-2-yl)ethyl]-1H-pyrrole is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 2-(furan-2-yl)ethyl group. Its molecular formula is C₁₀H₁₁NO (molecular weight: 161.20 g/mol). The compound combines the aromaticity of pyrrole and furan, linked via an ethyl chain.

Properties

CAS No.

161748-62-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-[2-(furan-2-yl)ethyl]pyrrole

InChI

InChI=1S/C10H11NO/c1-2-7-11(6-1)8-5-10-4-3-9-12-10/h1-4,6-7,9H,5,8H2

InChI Key

BIGBGRCBSUCSLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Another method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, base.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Scientific Research Applications

1-[2-(Furan-2-yl)ethyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with adenosine receptors, leading to the activation of adenylyl cyclase and subsequent cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-[2-(Furan-2-yl)ethyl]-1H-pyrrole C₁₀H₁₁NO 161.20 1-(2-(furan-2-yl)ethyl) Ethyl linker enhances lipophilicity compared to methyl analogs.
1-(Furan-2-ylmethyl)-1H-pyrrole C₉H₉NO 147.17 1-(furan-2-ylmethyl) Shorter methyl linker; used as a flavor ingredient .
2-Acetyl-1-furfurylpyrrole C₁₁H₁₁NO₂ 189.21 1-(furan-2-ylmethyl), 2-acetyl Acetyl group introduces polarity and hydrogen-bonding capacity .
1-Ethyl-2-acetyl pyrrole C₈H₁₁NO 137.18 1-ethyl, 2-acetyl Dual substitution alters electronic properties; potential pharmaceutical use .
(2S)-1-[2-(Furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylate C₁₃H₁₅NO₆ 281.26 Furan-2-yl, ketone, ester Complex substituents increase steric hindrance and metabolic stability .

Key Observations :

  • Lipophilicity : The ethyl linker in 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole increases logP compared to methyl analogs (e.g., 1-(Furan-2-ylmethyl)-1H-pyrrole), enhancing membrane permeability .
  • Polarity : Acetyl or carbonyl-containing derivatives (e.g., 2-Acetyl-1-furfurylpyrrole) exhibit higher polarity due to ketone groups, influencing solubility and reactivity .

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